molecular formula C47H76O17 B1248442 rotundifolioside A

rotundifolioside A

Cat. No.: B1248442
M. Wt: 913.1 g/mol
InChI Key: OERYSJKYOLNHAD-NCFQBMSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rotundifolioside A is a triterpenoid saponin predominantly isolated from Bupleurum species, notably Bupleurum chinense (Bc) and Bupleurum rotundifolium . Structurally, it features an oleanane-type aglycone core (oleanolic acid) linked to oligosaccharide chains, which confer its hydrophilicity and bioactivity. Its molecular formula and weight are yet to be fully elucidated in the provided evidence, but analogous compounds like Rotundifolioside I (C₄₇H₇₆O₁₆; 897.10 g/mol) suggest a complex glycosylation pattern . Pharmacologically, triterpenoid saponins like Rotundifolioside A are associated with anti-inflammatory, hepatoprotective, and immunomodulatory effects, though specific data for this compound remain understudied .

Properties

Molecular Formula

C47H76O17

Molecular Weight

913.1 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-2-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C47H76O17/c1-21-8-14-46-20-59-47(38(46)22(21)2)15-10-27-43(5)12-11-29(42(3,4)26(43)9-13-44(27,6)45(47,7)16-28(46)51)62-40-36(33(55)31(53)24(17-48)60-40)64-41-37(34(56)32(54)25(18-49)61-41)63-39-35(57)30(52)23(50)19-58-39/h10,15,21-41,48-57H,8-9,11-14,16-20H2,1-7H3/t21-,22+,23-,24-,25-,26+,27-,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,38-,39+,40+,41+,43+,44-,45+,46+,47+/m1/s1

InChI Key

OERYSJKYOLNHAD-NCFQBMSRSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]23CO[C@]4([C@@H]2[C@H]1C)C=C[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C

Canonical SMILES

CC1CCC23COC4(C2C1C)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Rotundifolioside A belongs to a family of structurally related saponins, including Rotundifoliosides B–H. Key differences lie in their glycosylation patterns and aglycone modifications:

Compound Molecular Formula Molecular Weight (g/mol) [α]D Value Key Structural Features
Rotundifolioside A Not explicitly reported Oleanolic acid core with multiple sugars
Rotundifolioside B C₄₇H₇₈O₁₇ 915.14 -93.0° Additional hydroxyl or sugar moiety vs. A
Rotundifolioside C C₄₈H₈₀O₁₇ 929.16 -60.5° Extended alkyl chain or sugar modification
Rotundifolioside H Not explicitly reported Likely acetylated or branched sugar chains

Data sourced from *Bupleurum rotundifolium studies .*

Pharmacological Activities

  • Cytotoxicity: Rotundifoliosides B, C, D, and E lack cytotoxicity (GI₅₀ > 100 μg/mL), whereas Rotundifoliosides F, G, and H exhibit anti-proliferative effects, highlighting the impact of minor structural variations .

Functional Contrasts with Non-Rotundifolioside Saponins

Compound Bioactivity Key Differentiation from Rotundifolioside A
Saikosaponin K Anti-viral, hepatoprotective Less polar due to simpler glycosylation
Medicagenic acid-3-O-glucuronide Antioxidant, antifungal Distinct aglycone (medicagenic acid vs. oleanolic acid)
Oleanolic acid-3-O-xylosylglucuronide Anti-diabetic Shorter sugar chain, higher bioavailability

Data derived from comparative metabolomic studies .

Q & A

Q. What documentation standards are critical for replicating Rotundifolioside A studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo. Detail instrument parameters (e.g., HPLC gradient, MS ionization mode) and biological material sources (e.g., plant voucher numbers) .

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